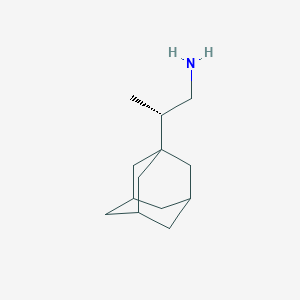
(2S)-2-(1-Adamantyl)propan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-2-(1-Adamantyl)propan-1-amine is a chemical compound that belongs to the class of amines. It is commonly known as Memantine and is used as a medication for the treatment of Alzheimer's disease. This compound has been the subject of extensive scientific research due to its potential therapeutic properties.
Mécanisme D'action
The mechanism of action of (2S)-2-(1-Adamantyl)propan-1-amine involves the blocking of NMDA receptors in the brain. NMDA receptors are involved in the regulation of synaptic plasticity, which is essential for learning and memory. In Alzheimer's disease, the excessive activation of NMDA receptors leads to neuronal damage and cognitive decline. By blocking these receptors, (2S)-2-(1-Adamantyl)propan-1-amine can prevent neuronal damage and improve cognitive function.
Biochemical and Physiological Effects:
(2S)-2-(1-Adamantyl)propan-1-amine has been shown to improve cognitive function in patients with Alzheimer's disease. It has also been shown to have neuroprotective effects by reducing neuronal damage and inflammation in the brain. In addition, this compound has been shown to have anti-inflammatory and antioxidant properties, which may contribute to its therapeutic effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of (2S)-2-(1-Adamantyl)propan-1-amine is its specificity for NMDA receptors, which makes it a promising candidate for the treatment of neurological disorders. However, this compound has a relatively short half-life, which may limit its effectiveness as a medication. In addition, there is limited research on the long-term effects of (2S)-2-(1-Adamantyl)propan-1-amine, which may limit its clinical use.
Orientations Futures
There are several future directions for the research on (2S)-2-(1-Adamantyl)propan-1-amine. One direction is the development of new synthesis methods to improve the yield and purity of the compound. Another direction is the investigation of the long-term effects of (2S)-2-(1-Adamantyl)propan-1-amine on cognitive function and neuronal health. Additionally, there is a need for further research on the potential use of this compound in the treatment of other neurological disorders. Finally, the development of new formulations and delivery methods may improve the clinical efficacy of (2S)-2-(1-Adamantyl)propan-1-amine.
Méthodes De Synthèse
The synthesis of (2S)-2-(1-Adamantyl)propan-1-amine involves the reaction of 1-adamantylamine with 2-bromo-1-propanol in the presence of a base such as potassium carbonate. The resulting product is then treated with hydrogen gas in the presence of a palladium catalyst to obtain (2S)-2-(1-Adamantyl)propan-1-amine. This method has been optimized to produce high yields of pure compound.
Applications De Recherche Scientifique
(2S)-2-(1-Adamantyl)propan-1-amine has been extensively studied for its potential therapeutic properties in the treatment of Alzheimer's disease. It works by blocking the N-methyl-D-aspartate (NMDA) receptors in the brain, which are involved in the pathogenesis of Alzheimer's disease. In addition to Alzheimer's disease, this compound has also been studied for its potential use in the treatment of other neurological disorders such as Parkinson's disease and multiple sclerosis.
Propriétés
IUPAC Name |
(2S)-2-(1-adamantyl)propan-1-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23N/c1-9(8-14)13-5-10-2-11(6-13)4-12(3-10)7-13/h9-12H,2-8,14H2,1H3/t9-,10?,11?,12?,13?/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPCMLXKWMYFLFU-HIVKSXORSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)C12CC3CC(C1)CC(C3)C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CN)C12CC3CC(C1)CC(C3)C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-2-(1-Adamantyl)propan-1-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4-(3,5-dimethoxyanilino)quinazolin-2-yl]sulfanyl-N-(3-methoxypropyl)acetamide](/img/structure/B2369648.png)
![2-Chloro-3-[(3-pyridinylmethyl)amino]naphthoquinone](/img/structure/B2369649.png)

![(Z)-methyl 2-(2-((3,5-dimethoxybenzoyl)imino)-6-fluorobenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2369651.png)
![tert-Butyl N-(3-{[(tert-butoxy)carbonyl]amino}-5-tert-butylphenyl)carbamate](/img/structure/B2369652.png)
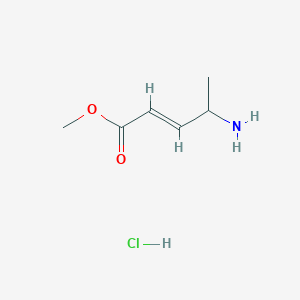
![2-[4-(3,5-dimethylphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(2-methylphenyl)acetamide](/img/structure/B2369656.png)
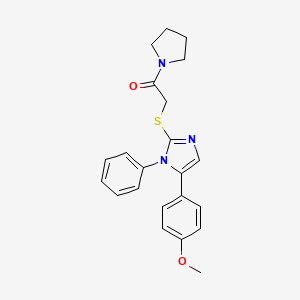
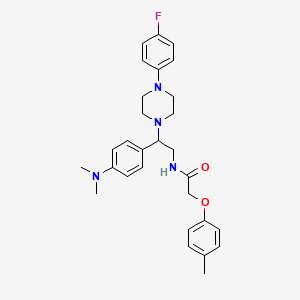
![N-(4-chloro-2-methoxy-5-methylphenyl)-2-[[5-cyano-4-(2-fluorophenyl)-2-oxo-3,4-dihydro-1H-pyridin-6-yl]sulfanyl]acetamide](/img/structure/B2369664.png)
![N-ethyl-N-(2-hydroxyethyl)-3-[(5Z)-5-[(2-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide](/img/structure/B2369665.png)
![Ethyl 3-(4-chlorophenyl)-4-oxo-5-(2-(trifluoromethyl)benzamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2369666.png)
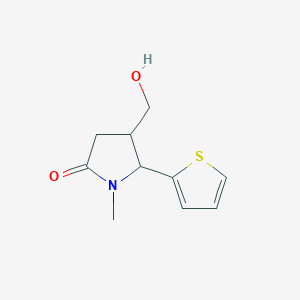
![N-benzyl-2-[5,6-dimethyl-2,4-dioxo-3-(2-phenylethyl)-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl]-N-ethylacetamide](/img/structure/B2369669.png)